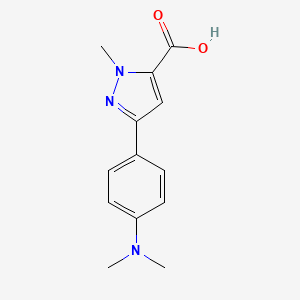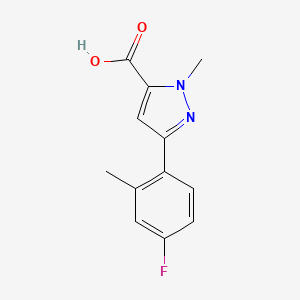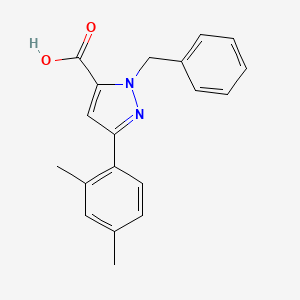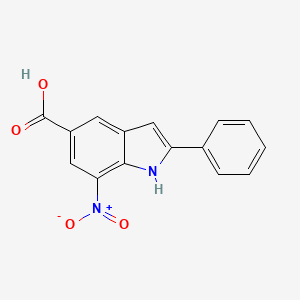![molecular formula C13H17ClN2O B6333445 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95% CAS No. 1047657-65-7](/img/structure/B6333445.png)
1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic indoline compound . These types of compounds are found in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .
Synthesis Analysis
The synthesis of 1’-methylspiro[indole-3,4’-piperidin] derivatives involves the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride with different substituents under alkaline conditions . This results in the formation of its derivatives .Molecular Structure Analysis
The molecular structure of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been analyzed using molecular docking . The binding modes of the compound with three different target proteins have been investigated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride include the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride .Applications De Recherche Scientifique
Antitumor Activity
1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), BEL-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s ability to inhibit cell proliferation is attributed to its interaction with target proteins such as CDK, c-Met, and EGFR, as revealed by molecular docking studies . The binding energies suggest a strong affinity, which is crucial for the development of new anticancer drugs.
Molecular Docking and Drug Design
The spirocyclic indoline structure of this compound makes it a valuable scaffold in drug design. Molecular docking studies have shown that it can bind effectively to key proteins involved in cancer progression . This property is leveraged in the design of novel drug candidates, where the compound’s derivatives are synthesized and evaluated for their bioactivity and binding efficiency.
Pharmacophore Development
In medicinal chemistry, the compound serves as a pharmacophore model for developing new drugs with enhanced antiproliferative activities. By introducing various substituents, researchers can create derivatives that show improved potency and selectivity against cancer cell lines .
Kinase Inhibition Studies
The compound’s derivatives have been evaluated for their ability to act as kinase inhibitors, which is a promising approach in targeted cancer therapy. Kinase inhibition can lead to the suppression of tumor growth and metastasis, making these derivatives potential candidates for further evaluation .
Structure-Activity Relationship (SAR) Analysis
Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is fundamental in optimizing the antitumor properties of the derivatives .
Bioactivity Experimentation
The compound is used in preliminary bioactivity experiments to assess its effects on cellular processes. These experiments provide insights into the compound’s mechanism of action and its potential therapeutic applications .
Molecular Dynamics Simulations
To complement molecular docking studies, molecular dynamics simulations are performed to evaluate the binding stabilities between the compound’s derivatives and their target receptors. This helps in predicting the efficacy and stability of potential drug candidates .
Orientations Futures
The future directions for the research on 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride could involve further evaluation such as the kinase experiment . The compound and its derivatives have shown good antiproliferative activities against certain types of cell lines, which encourages further evaluation .
Propriétés
IUPAC Name |
1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLJSYQSBXFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
